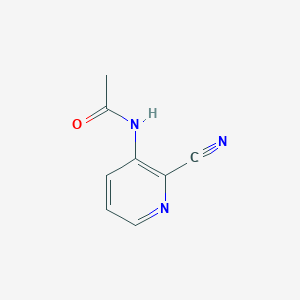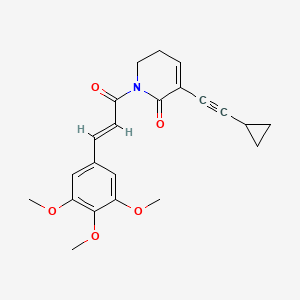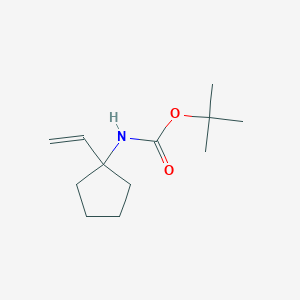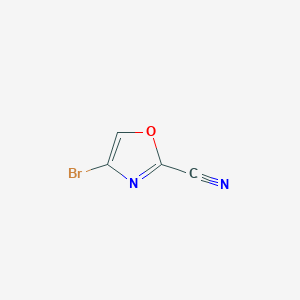
N-(2-Cyanopyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are both economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: N-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, phenacyl bromide, and triethylamine . For example, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate yields corresponding pyridine derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.
科学的研究の応用
N-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research. It is extensively used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . These compounds have shown potential in the development of new chemotherapeutic agents . Additionally, this compound derivatives have been studied for their wound healing properties, demonstrating antioxidant effects and promoting tissue regeneration .
作用機序
The mechanism of action of N-(2-Cyanopyridin-3-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . In biological systems, these derivatives have been shown to reduce lipid peroxidation and increase antioxidant levels, thereby promoting wound healing .
類似化合物との比較
N-(2-Cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . While these compounds share similar synthetic routes and chemical properties, this compound is unique due to its specific structure and the resulting biological activities.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
N-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,1H3,(H,11,12) |
InChIキー |
GBRSEWSAIARZSL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)




![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)



![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)




